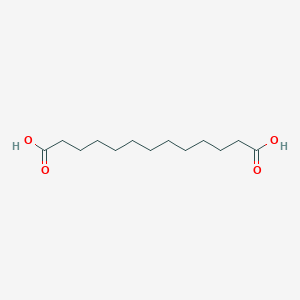

Tridecanedioic acid

Description

This compound has been reported in Arabidopsis thaliana and Trypanosoma brucei with data available.

Structure

3D Structure

Properties

IUPAC Name |

tridecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNCZXXFRKPEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021683 | |

| Record name | Tridecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Tridecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 21 °C | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-52-2 | |

| Record name | Tridecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL3IQ40C34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °C | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tridecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tridecanedioic acid, also known as brassylic acid or 1,11-undecanedicarboxylic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula C13H24O4.[1][2] It serves as a versatile chemical intermediate in various industries, with significant applications in the synthesis of high-performance polyamides like Nylon-1313, as well as in the production of fragrances, lubricants, and plasticizers.[1] This document provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and process diagrams to support research and development activities.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4] Its physical characteristics are crucial for handling, processing, and application development. The key physical properties are summarized in the table below. It is important to note that slight variations in reported values, particularly for melting point, may exist due to different experimental methods and sample purity.

| Property | Value | Units | Source(s) |

| Appearance | White to off-white crystalline powder/solid | - | [3][4] |

| Molecular Formula | C13H24O4 | - | [1][2] |

| Molecular Weight | 244.33 | g/mol | [2] |

| Melting Point | 111 - 114 | °C | [2][4][5] |

| Boiling Point | 215 - 217 @ 2 Torr | °C | [5] |

| ~415.5 (rough estimate) | °C | [4] | |

| Density | 1.15 @ 25°C | g/cm³ | [4] |

| Water Solubility | Sparingly soluble / 1.5 @ 21°C | mg/mL | [2][3][6] |

| Vapor Pressure | 0 @ 20°C | Pa | [4] |

| Flash Point | 223.5 | °C | [4][7] |

| Enthalpy of Fusion (ΔfusH) | 53.6 | kJ/mol | [8] |

Chemical Properties and Reactivity

As a dicarboxylic acid, this compound's chemistry is characterized by its two carboxylic acid functional groups. This allows it to form two series of salts and esters.[1] It is a stable compound under standard conditions.[9]

| Property | Value | Units | Source(s) |

| IUPAC Name | This compound | - | [2] |

| CAS Number | 505-52-2 | - | [1][2] |

| pKa (Predicted) | 4.48 ± 0.10 | - | [4] |

| XLogP3 | 3.7 | - | [1][2] |

| Hydrogen Bond Donor Count | 2 | - | [1] |

| Hydrogen Bond Acceptor Count | 4 | - | [1] |

| Rotatable Bond Count | 12 | - | [1] |

| Topological Polar Surface Area | 74.6 | Ų | [1] |

Reactivity Profile:

-

Esterification: Reacts with alcohols to form mono- and di-esters, which are used as plasticizers and lubricants.[1][3]

-

Polymerization: Undergoes condensation polymerization with diamines to form polyamides (nylons). Its reaction with 1,13-diaminotridecane yields Nylon-1313.[1]

-

Salt Formation: Reacts with bases to form two series of salts.[1]

-

Stability: The compound is chemically stable under standard ambient conditions.[9] It does not undergo hazardous polymerization.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9][10]

Solubility in Organic Solvents: this compound exhibits good solubility in several organic solvents, which is a critical parameter for its purification and use in synthesis.[3]

-

High Solubility: Alcohols (e.g., methanol, ethanol), ether, and acetic acid.[3][11]

-

Moderate Solubility: Acetone, ethyl acetate.[11]

-

Insoluble: Generally insoluble in non-polar hydrocarbon solvents.[4]

Experimental Protocols

The following sections detail generalized methodologies for the purification of this compound and the determination of its key properties.

Purification by Recrystallization (Monosalt Method)

This method is effective for purifying long-chain dicarboxylic acids from fermentation broths or crude synthesis products by leveraging the differential solubility of the monosalt.[12]

Materials:

-

Crude this compound

-

Acid (e.g., HCl, H2SO4) and Base (e.g., NaOH, KOH) for pH adjustment

-

Deionized water

-

Heating mantle, stirrer, beakers, Büchner funnel, vacuum flask

-

pH meter

Procedure:

-

Dissolution and Monosalt Formation: Take the crude material (e.g., fermentation broth filtrate) and adjust the pH to 6.2-7.0 with a suitable acid or base.[12]

-

Heat the solution to 85-100°C with stirring to completely dissolve the formed monosalt of the dicarboxylic acid.[12]

-

Crystallization of Monosalt: Reduce the temperature to 75-85°C and maintain for 15-30 minutes.[12] Then, cool the solution slowly to induce crystallization of the monosalt.

-

Filtration: Filter the monosalt crystals using a Büchner funnel and wash the filter cake with a small amount of cold deionized water.[12]

-

Conversion to Dicarboxylic Acid: Dissolve the collected monosalt filter cake in fresh deionized water.

-

Adjust the pH of the solution to 2.0-4.0 by adding an acid.[12]

-

Heat the acidic solution to 80-95°C to convert the monosalt back to the free dicarboxylic acid.[12]

-

Final Crystallization: Cool the solution slowly to room temperature, followed by an ice bath, to crystallize the purified this compound.[12]

-

Isolation and Drying: Filter the purified crystals, wash with cold deionized water, and dry in an oven at a temperature below the melting point (e.g., 80-100°C) until a constant weight is achieved.[12][13]

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the crystals into a powder.

-

Capillary Loading: Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 112°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Acid Dissociation Constant (pKa) via Titration

As a diprotic acid, this compound has two pKa values. These can be determined by potentiometric titration.

Materials:

-

Purified this compound

-

Standardized NaOH solution (e.g., 0.1 M)

-

Solvent (e.g., a mixture of ethanol (B145695) and water to ensure solubility)

-

Calibrated pH meter and electrode

-

Burette, beaker, magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial Reading: Record the initial pH of the acid solution.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant, reducing the increment size near the expected equivalence points, until the pH curve flattens out in the basic region.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two equivalence points.

-

The pH at the half-equivalence point for the first proton dissociation corresponds to pKa1.

-

The pH at the one-and-a-half-equivalence point corresponds to pKa2.

-

Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points (the peaks of the derivative curve).

-

Visualization of Processes

Workflow for Purification of this compound

The following diagram illustrates a typical experimental workflow for the purification of long-chain dicarboxylic acids like this compound, combining decolorization and recrystallization steps.[12][13]

Caption: A typical workflow for the purification of this compound.

Logical Relationship in Diprotic Acid Titration

This diagram illustrates the logical progression and key measurement points during the potentiometric titration of a diprotic acid like this compound to determine its two dissociation constants, pKa1 and pKa2.

Caption: Key measurement points in diprotic acid titration for pKa determination.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C13H24O4 | CID 10458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [chembk.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Human Metabolome Database: Showing metabocard for 1,11-Undecanedicarboxylic acid (HMDB0002327) [hmdb.ca]

- 7. Page loading... [guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Tridecanedioic acid CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanedioic acid, also known as brassylic acid, is a dicarboxylic acid with the chemical formula C13H24O4. This guide provides an in-depth overview of its chemical properties, molecular structure, synthesis methodologies, and potential applications, particularly within the realms of polymer chemistry and as a subject of interest in biological research. Detailed experimental protocols for its synthesis via fermentation and ozonolysis are provided, alongside a summary of its known biological activities and safety information.

Core Chemical and Physical Properties

This compound is identified by the CAS number 505-52-2.[1][2] It is a white to pale yellow crystalline powder with a melting point of approximately 113°C.[1] The compound is also referred to as 1,11-Undecanedicarboxylic acid.[2]

Molecular Structure

The molecular structure of this compound consists of a thirteen-carbon aliphatic chain with carboxylic acid groups at both termini.

Molecular Formula: C₁₃H₂₄O₄

Molecular Weight: 244.33 g/mol [2]

Synonyms: Brassylic Acid, 1,11-Undecanedicarboxylic acid, 1,13-Tridecanedioic acid[2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 505-52-2 | [1][2] |

| Molecular Formula | C₁₃H₂₄O₄ | [2] |

| Molecular Weight | 244.33 g/mol | [2] |

| Melting Point | 113°C | [1] |

| Appearance | White to Pale yellow red Crystal - Powder | [1] |

| Solubility | Not specified in the provided results. |

Synthesis and Manufacturing

This compound can be produced through both biotechnological and chemical synthesis routes. The two primary methods are fermentation using specific yeast strains and the ozonolysis of erucic acid.

Fermentation Synthesis

A common method for the production of this compound is through fermentation utilizing the yeast Candida tropicalis.[3][4] This bioprocess can be optimized to achieve high yields.

This protocol is a generalized representation based on available literature. Specific parameters may require optimization.

1. Strain and Media Preparation:

-

Microorganism: A high-yielding mutant strain of Candida tropicalis is typically used.[3][4]

-

Seed Medium (YEPD):

-

Glucose: 20 g/L

-

Peptone: 20 g/L

-

Yeast Extract: 10 g/L[5]

-

-

Fermentation Medium:

2. Inoculum Development:

-

Inoculate a single colony of C. tropicalis into the seed medium.

-

Incubate at 30°C with shaking at approximately 220 rpm for 12 hours.[5]

3. Fermentation Process:

-

Transfer the seed culture to the fermentation medium in a bioreactor.

-

Maintain the temperature at 30°C and agitation at 220 rpm.[5]

-

Control the pH, which is a critical parameter. A strategy of programmed incremental pH increase from 7.2 to 8.1 during the production phase has been shown to enhance yield.[6]

-

The fermentation is typically run for an extended period, for example, up to 144 hours.[4]

4. Downstream Processing and Purification:

-

At the end of the fermentation, adjust the pH of the broth to 12 with NaOH and heat at 80°C for 3 hours.[5]

-

Centrifuge the mixture to separate the cells.[5]

-

Take the supernatant and adjust the pH to 2-3 to precipitate the this compound.[5]

-

The precipitate can be further purified by recrystallization.

-

Membrane filtration techniques such as microfiltration and ultrafiltration can be employed to remove cell debris and proteins from the fermentation broth before precipitation.[7][8]

Chemical Synthesis: Ozonolysis of Erucic Acid

Ozonolysis is a chemical method used to cleave the double bond in erucic acid to produce this compound and pelargonic acid.[9]

This protocol provides a general outline of the ozonolysis process.

1. Reaction Setup:

-

Dissolve erucic acid in a suitable solvent, such as methanol.[10]

-

Cool the reaction mixture to a low temperature (e.g., 0°C).[11]

2. Ozonolysis:

-

Bubble a stream of ozone-enriched oxygen through the solution.[12] The reaction is typically rapid.

3. Work-up and Oxidation:

-

After the ozonolysis is complete, the resulting ozonides are decomposed.

-

An oxidative work-up is required to convert the cleavage products to carboxylic acids. This can be achieved using hydrogen peroxide in formic acid.[10]

4. Product Isolation and Purification:

-

After the reaction, the solvent is removed.

-

The desired this compound can be isolated from the reaction mixture, often through extraction and subsequent crystallization.

Biological Activity and Applications in Drug Development

While this compound is primarily used in the polymer and fragrance industries, there is emerging interest in its biological activities.

Antimicrobial Properties

A study has reported the antibacterial activity of tridecanoic acid methyl ester, a derivative of this compound.[13] The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative enteropathogenic bacteria.[13] The mechanism of action was suggested to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[13] In silico molecular docking studies indicated a strong binding affinity to E. coli DNA Gyrase B.[13]

Role in Drug Delivery Systems

Dicarboxylic acids, including this compound, are monomers used in the synthesis of biodegradable polymers like polyamides (nylons) and polyesters.[14] These polymers can be formulated into various drug delivery systems, such as nanoparticles and microparticles, to achieve controlled release of therapeutic agents.[14][15][16][17] The properties of the resulting polymer, and thus its suitability for drug delivery, can be tuned by the choice of the dicarboxylic acid and the corresponding co-monomer.

Signaling Pathways

Currently, there is a lack of specific research directly implicating this compound in the modulation of specific cellular signaling pathways in mammalian cells. Research on the biological effects of fatty acids and their derivatives suggests that they can influence various signaling cascades, including those involved in inflammation and metabolism.[18][19][20][21][22] However, dedicated studies on this compound are needed to elucidate any specific roles.

Toxicology and Safety

Safety data sheets for this compound indicate that it can cause skin irritation and serious eye irritation.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection.[1] In case of contact, the affected area should be washed thoroughly with water.[1] The product is not classified as acutely toxic.[23] No carcinogenic, mutagenic, or reproductive toxic effects have been reported.[23]

Conclusion

This compound is a versatile dicarboxylic acid with established applications in the chemical industry and emerging potential in the life sciences. Its synthesis through both fermentation and chemical methods offers flexibility in production. While its role in drug development is currently centered on its use as a monomer for biodegradable polymers, the nascent research into its biological activities may open new avenues for its application as a bioactive molecule. Further investigation into its effects on cellular signaling pathways and its toxicological profile will be crucial for realizing its full potential in the pharmaceutical and biomedical fields.

Diagrams

Logical Relationship: Synthesis of this compound

Caption: Synthesis routes for this compound.

Experimental Workflow: Fermentation and Purification

Caption: Workflow for fermentation and purification.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | C13H24O4 | CID 10458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymeric innovations in drug delivery: Enhancing therapeutic efficacy - Int J Pharm Chem Anal [ijpca.org]

- 15. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchemrev.com [jchemrev.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Hijacking of Cellular Signaling and the Diabetes Epidemic: Mechanisms of Environmental Disruption of Insulin Action and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cellular signaling perturbation by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cosmobiousa.com [cosmobiousa.com]

Unveiling Tridecanedioic Acid: A Technical Guide to Its Natural Sources and Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and occurrence of tridecanedioic acid, also known as brassylic acid. Aimed at researchers, scientists, and drug development professionals, this document delves into the biosynthesis, quantitative data, and experimental protocols for the analysis of this versatile long-chain dicarboxylic acid.

Natural Occurrence of this compound

This compound is a naturally occurring C13 α,ω-dicarboxylic acid found across various biological kingdoms, from plants to microorganisms and animals.

In the Animal Kingdom: this compound has been reported in animal tissues.[3] It can appear in the urine of individuals with certain peroxisomal disorders, such as neonatal adrenoleukodystrophy and Zellweger syndrome, making it a potential biomarker for these conditions.[4] However, detailed quantitative data on its concentration in healthy animal tissues remains limited in publicly available research.

In Microorganisms: Certain yeasts, particularly strains of Candida tropicalis, are capable of producing significant quantities of long-chain dicarboxylic acids, including this compound, through the ω-oxidation of fatty acids or alkanes.[1][5] This microbial fermentation is a promising route for the industrial production of this compound.

In Royal Jelly: Royal jelly, a secretion from honeybees, is a complex mixture of lipids, proteins, and other compounds. While various fatty acids are well-documented components of royal jelly, specific quantitative data for this compound is not consistently reported. One study identified decanedioic acid (a C10 dicarboxylic acid) in royal jelly at concentrations ranging from 0.075 ± 0.002 to 0.122 ± 0.008 g/100 g of fresh royal jelly.[6] Another analysis using HPTLC-MS identified decanedioic acid as a chemical marker to differentiate between fresh and lyophilized royal jelly.[7] Further research is needed to definitively quantify the presence and concentration of this compound in royal jelly.

Biosynthesis of this compound

The primary biosynthetic route for long-chain dicarboxylic acids, including this compound, is the ω-oxidation pathway of long-chain fatty acids. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid.

Caption: Biosynthesis of this compound via ω-Oxidation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related dicarboxylic acids in various natural sources. It is important to note that data for this compound is sparse, and further research is required for a more complete quantitative profile.

| Natural Source | Analyte | Concentration | Analytical Method | Reference |

| Candida tropicalis Fermentation | 1,13-Tridecanedioic Acid | Up to 172 g/L | Not specified | [5] |

| Candida tropicalis Fermentation | α,ω-Tridecanedioic Acid | 153 g/L | Not specified | [8] |

| Royal Jelly | Decanedioic Acid (C10) | 0.075 ± 0.002 to 0.122 ± 0.008 g/100 g (fresh weight) | LC-HRMS | [6] |

| Arabidopsis thaliana Root Suberin | α,ω-Dicarboxylic Acids (total) | 24% of aliphatic monomer content | GC-MS | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from various biological matrices.

Extraction and Analysis from Plant Material (Arabidopsis thaliana Root Suberin)

This protocol is adapted from established methods for the analysis of suberin monomers.[9][10]

1. Sample Preparation and Delipidation:

-

Harvest Arabidopsis thaliana roots and wash thoroughly with water.

-

Homogenize the root tissue.

-

Perform exhaustive solvent extraction with a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1 v/v) to remove soluble lipids. This step is crucial to isolate the insoluble suberin polymer.

2. Depolymerization of Suberin:

-

The delipidated root material is subjected to transesterification to break down the polyester (B1180765) structure of suberin.

-

A common method involves heating the sample in 1 N methanolic HCl at 80°C for 2 hours. An internal standard, such as dotriacontane, is added for quantification.

3. Extraction of Monomers:

-

After depolymerization, the aliphatic suberin monomers are extracted from the reaction mixture using an organic solvent like hexane.

4. Derivatization:

-

The extracted monomers, which contain carboxylic acid and hydroxyl groups, are derivatized to increase their volatility for gas chromatography (GC) analysis.

-

A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the functional groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

5. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized monomers.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute all compounds.

-

Injector: Operate in splitless mode for trace analysis.

-

-

Mass Spectrometer (MS):

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Scan Range: Acquire data over a mass range of m/z 50-550.

-

Quantification: Use selected ion monitoring (SIM) for target ions of the derivatized this compound and the internal standard for accurate quantification.

-

Caption: Workflow for this compound Analysis in Plant Suberin.

Extraction and Analysis from Microbial Fermentation Broth (Candida tropicalis)

This protocol is based on general methods for the extraction of dicarboxylic acids from fermentation broths.[8][11]

1. Sample Preparation:

-

Centrifuge the fermentation broth to separate the microbial cells from the supernatant. The supernatant contains the secreted dicarboxylic acids.

2. Acidification and Extraction:

-

Acidify the supernatant to a pH below 2 using a strong acid (e.g., HCl). This protonates the carboxylic acid groups, making them more soluble in organic solvents.

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether. Repeat the extraction multiple times to ensure complete recovery.

3. Drying and Derivatization:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the dried residue using a suitable agent like BSTFA, as described in the plant analysis protocol.

4. GC-MS Analysis:

-

The GC-MS conditions will be similar to those used for the analysis of plant-derived monomers. An internal standard should be added at the beginning of the extraction process for accurate quantification.

Caption: Workflow for this compound Analysis from Fermentation Broth.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding signaling pathways directly modulated by this compound. Dicarboxylic acids, in general, are known to be metabolites that can enter the β-oxidation pathway. Further research is needed to elucidate any specific signaling roles of this compound.

Conclusion

This compound is a naturally occurring dicarboxylic acid with a widespread but not always abundant presence in nature. Its role in the structural integrity of plants and its potential as a biomarker for certain metabolic disorders highlight its importance. The ability to produce this compound in high yields through microbial fermentation opens up possibilities for its use in various industrial applications. This technical guide provides a foundation for researchers and professionals working with this molecule, summarizing the current knowledge and providing detailed protocols for its analysis. Further research is warranted to fully understand its quantitative distribution in nature and its potential biological activities.

References

- 1. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H24O4 | CID 10458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Biotechnological Synthesis of Tridecanedioic Acid from Renewable Feedstocks: A Technical Guide

Abstract

Tridecanedioic acid (DC13), a C13 α,ω-dicarboxylic acid, is a valuable chemical intermediate for the synthesis of high-performance polymers, fragrances, and lubricants. Traditional chemical synthesis routes for DC13 often rely on petroleum-based feedstocks and harsh reaction conditions. This technical guide provides an in-depth overview of the biotechnological synthesis of this compound from renewable feedstocks, focusing on microbial fermentation using the yeast Candida tropicalis. We detail the metabolic pathways, genetic engineering strategies, fermentation processes, and key quantitative data. This guide is intended for researchers, scientists, and drug development professionals interested in sustainable chemical production.

Introduction

The increasing demand for sustainable and environmentally friendly chemical production processes has driven research into microbial fermentation as an alternative to conventional chemical synthesis. Dicarboxylic acids (DCAs), with their two carboxylic acid functional groups, are important monomers for the production of polyamides and polyesters. This compound, also known as brassylic acid, is of particular interest due to its applications in producing specialty nylons such as nylon 13,13.

The yeast Candida tropicalis has emerged as a robust microbial catalyst for the production of long-chain DCAs from renewable feedstocks like n-alkanes and fatty acids. This guide will explore the core principles and methodologies for the biotechnological synthesis of this compound, with a focus on metabolic engineering and fermentation optimization of C. tropicalis.

Metabolic Pathways for this compound Synthesis

The microbial conversion of n-alkanes and fatty acids to α,ω-dicarboxylic acids in Candida tropicalis involves two key metabolic pathways: the ω-oxidation pathway for terminal oxidation and the β-oxidation pathway for carbon chain degradation. For efficient production of this compound, it is crucial to enhance the flux through the ω-oxidation pathway while minimizing or eliminating the competing β-oxidation pathway.

The ω-Oxidation Pathway

The ω-oxidation pathway is responsible for the conversion of the terminal methyl group of an alkane or fatty acid to a carboxylic acid. This multi-step enzymatic process occurs in the endoplasmic reticulum and involves the following key enzymes:

-

Cytochrome P450 Monooxygenase (CYP): This is the rate-limiting enzyme that hydroxylates the terminal methyl group of the substrate to form a primary alcohol (ω-hydroxy fatty acid). The expression of CYP genes is often induced by the presence of alkanes.

-

Fatty Alcohol Oxidase (FAO) / Fatty Alcohol Dehydrogenase (FAD): The ω-hydroxy fatty acid is then oxidized to the corresponding aldehyde.

-

Fatty Aldehyde Dehydrogenase (FALD): The aldehyde is further oxidized to a dicarboxylic acid.

The Competing β-Oxidation Pathway

The β-oxidation pathway is the primary route for fatty acid degradation in yeast, serving to generate acetyl-CoA for cellular energy and building blocks. This pathway directly competes with the ω-oxidation pathway for the fatty acid substrate and also degrades the dicarboxylic acid product. The key initial step is catalyzed by Acyl-CoA Oxidase (POX) .

To channel the metabolic flux towards dicarboxylic acid production, it is essential to disrupt the β-oxidation pathway.

Diagram: Metabolic Pathways for this compound Production in Candida tropicalis

Caption: Core metabolic pathways for this compound synthesis.

Genetic Engineering Strategies

Metabolic engineering of Candida tropicalis is central to achieving high yields and titers of this compound. The primary strategies involve enhancing the desired ω-oxidation pathway and blocking the competing β-oxidation pathway.

Disruption of the β-Oxidation Pathway

The most effective strategy to prevent the degradation of fatty acid substrates and dicarboxylic acid products is to disrupt the β-oxidation pathway. This is typically achieved by knocking out the genes encoding for acyl-CoA oxidase (POX). Candida tropicalis possesses multiple POX genes, and sequential disruption of these genes is necessary to completely block the pathway. This redirection of substrate from degradation to production has been shown to improve the conversion efficiency to nearly 100%.

Another approach is to inhibit the transport of acetyl-CoA, a product of β-oxidation, from the peroxisome to the mitochondria. This can be achieved by knocking out the carnitine acetyltransferase (CAT) gene, which indirectly inhibits β-oxidation.

Amplification of the ω-Oxidation Pathway

To increase the rate of this compound synthesis, the key enzymes in the ω-oxidation pathway can be overexpressed. This is typically done by introducing additional copies of the genes encoding for cytochrome P450 monooxygenase (CYP) and NADPH-cytochrome P450 reductase (NCPR). Amplification of these genes has been shown to increase the specific productivity of the bioconversion process.

Diagram: Experimental Workflow for Strain Engineering

Caption: A typical workflow for engineering C. tropicalis.

Fermentation Process

The production of this compound is typically carried out using a fed-batch fermentation process, which allows for high cell densities and high product titers. The process is often divided into two distinct phases: a growth phase and a production (conversion) phase.

Growth Phase

During the growth phase, the primary objective is to accumulate a high concentration of microbial biomass. A readily metabolizable carbon source, such as glucose or sucrose, is used. The pH is typically maintained in a slightly acidic range (e.g., 5.0-6.5) to promote optimal cell growth.

Production Phase

Once a sufficient cell density is reached, the production phase is initiated by introducing the renewable feedstock, such as n-tridecane or a C13 fatty acid. The pH of the fermentation broth is then shifted to a slightly alkaline range (e.g., 7.2-8.1). This pH shift serves two purposes: it enhances the activity of the ω-oxidation enzymes and it helps to solubilize the produced dicarboxylic acid, preventing product inhibition. A continuous or intermittent feeding strategy for the feedstock is employed to maintain a non-toxic concentration in the fermenter.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biotechnological production of this compound.

Table 1: Fermentation Performance for this compound Production

| Strain | Feedstock | Fermentation Mode | Titer (g/L) | Productivity (g/L/h) | Yield (%) | Reference |

| C. tropicalis SP-UV-56 | n-Tridecane | Fed-batch | 153 | 1.06 | - | |

| C. tropicalis SP-UV-56 | n-Tridecane | Fed-batch | 172 | 1.19 | - | |

| Engineered C. tropicalis | Dodecane | Fed-batch | 166 | 1.38 | - | |

| Engineered C. tropicalis | Tetradecane | Fed-batch | 138 | 1.15 | - |

Table 2: Impact of Genetic Engineering on Dicarboxylic Acid Production

| Genetic Modification | Effect on Production | Reference |

| Disruption of Acyl-CoA Oxidase (POX) genes | Increased conversion efficiency to nearly 100% | |

| Amplification of CYP and NCPR genes | 30% increase in productivity | |

| Knockout of Carnitine Acetyltransferase (CAT) gene (heterozygote) | 21% increase in DCA concentration, 12% increase in molar conversion |

Experimental Protocols

Media Composition

Growth Medium (YPD):

-

Yeast Extract: 10 g/L

-

Peptone: 20 g/L

-

Dextrose (Glucose): 20 g/L

Production Medium (Minimal Salt Medium):

-

(NH₄)₂SO₄: 5 g/L

-

KH₂PO₄: 2 g/L

-

K₂HPO₄: 2 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Yeast Extract: 1 g/L

-

Trace elements solution: 1 mL/L

-

n-Tridecane: as required

Strain Development: Gene Knockout Protocol (Example for POX gene)

-

Construct a disruption cassette: The cassette should contain a selectable marker gene (e.g., URA3) flanked by sequences homologous to the upstream and downstream regions of the target POX gene.

-

Transform C. tropicalis: Use a suitable transformation method, such as electroporation or the lithium acetate (B1210297) method, to introduce the disruption cassette into the yeast cells.

-

Select for transformants: Plate the transformed cells on a selective medium (e.g., a medium lacking uracil (B121893) if the URA3 marker is used).

-

Verify gene disruption: Confirm the correct integration of the disruption cassette and the knockout of the target gene by PCR and Southern blot analysis.

-

Recycle the marker (optional): If multiple gene knockouts are required, the selectable marker can be removed using a system like Cre-loxP to allow for its reuse.

Fed-Batch Fermentation Protocol

-

Inoculum preparation: Grow the engineered C. tropicalis strain in YPD medium overnight at 30°C with shaking.

-

Growth phase: Inoculate the fermenter containing the growth medium. Maintain the temperature at 30°C, pH at 5.5, and dissolved oxygen (DO) above 20%.

-

Production phase: Once the desired cell density is reached, switch to the production medium. Begin feeding n-tridecane at a controlled rate.

-

pH control: Shift and maintain the pH at 7.5-8.0 using an automated addition of a base like NaOH or KOH.

-

Monitoring: Regularly monitor cell density (OD₆₀₀), substrate consumption, and product formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Harvesting: At the end of the fermentation, separate the cells from the broth by centrifugation or filtration.

-

Product recovery: The this compound can be recovered from the supernatant by acidification, which causes it to precipitate, followed by filtration and purification.

Conclusion

The biotechnological synthesis of this compound from renewable feedstocks using engineered Candida tropicalis presents a promising and sustainable alternative to conventional chemical production. Through targeted metabolic engineering to enhance the ω-oxidation pathway and block the competing β-oxidation pathway, coupled with optimized fed-batch fermentation strategies, high titers and productivities of this compound can be achieved. Further research in systems biology, synthetic biology, and process engineering will continue to improve the efficiency and economic viability of this green production platform.

Microbial Synthesis of Tridecanedioic Acid: A Technical Guide to Metabolic Pathways and Production Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanedioic acid (DC13), a C13 α,ω-dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of high-performance polymers, fragrances, and lubricants. Microbial fermentation, particularly using the yeast Candida tropicalis, presents a sustainable and efficient alternative to traditional chemical synthesis routes. This technical guide provides an in-depth exploration of the metabolic pathways underpinning the microbial production of this compound. It details the key enzymes and genetic engineering strategies employed to enhance production titers, presents relevant quantitative data in a structured format, and offers comprehensive experimental protocols for key methodologies. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Long-chain dicarboxylic acids (LCDAs) are important industrial monomers, and there is a growing demand for their sustainable production from renewable feedstocks. This compound, also known as brassylic acid, is of particular interest due to its role as a precursor for specialty polyamides like Nylon 13,13. The microbial conversion of n-alkanes to dicarboxylic acids by certain yeast species, most notably Candida tropicalis, has been extensively studied and optimized. This process leverages the cell's natural ω-oxidation pathway while strategically blocking the competing β-oxidation pathway to channel the metabolic flux towards the desired product. This guide will delve into the intricacies of these metabolic pathways and the engineering approaches used to create efficient microbial cell factories for this compound production.

The Core Metabolic Pathway: ω-Oxidation

The biosynthesis of this compound from n-tridecane in Candida tropicalis is a multi-step enzymatic process primarily occurring through the ω-oxidation pathway. This pathway facilitates the terminal oxidation of the alkane chain.

The key enzymatic steps are as follows:

-

Terminal Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group of n-tridecane to form 1-tridecanol (B166897). This reaction is catalyzed by a cytochrome P450 monooxygenase system.

-

Alcohol Oxidation: The resulting 1-tridecanol is then oxidized to tridecanal (B79276). This step is carried out by fatty alcohol oxidase.

-

Aldehyde Oxidation: Finally, tridecanal is oxidized to tridecanoic acid, which is then further hydroxylated at the ω-position and subsequently oxidized to this compound. This final oxidation is catalyzed by fatty aldehyde dehydrogenase.

To enhance the production of this compound, it is crucial to prevent its degradation through the β-oxidation pathway, which is the primary route for fatty acid catabolism.

Key Enzymes and Genetic Engineering Strategies

The efficiency of this compound production is largely dependent on the activity of the enzymes in the ω-oxidation pathway and the effective blockage of the β-oxidation pathway.

Enzymes of the ω-Oxidation Pathway

-

Cytochrome P450 Monooxygenases (CYP52 Family): These enzymes are crucial for the initial hydroxylation of n-alkanes. In Candida tropicalis, the CYP52 family of genes encodes these monooxygenases. Specifically, CYP52A13 and CYP52A17 have been identified as key players in the oxidation of long-chain fatty acids.[1]

-

NADPH-Cytochrome P450 Reductase (CPR): This enzyme is essential for transferring electrons from NADPH to the cytochrome P450 monooxygenase, enabling its catalytic activity.

-

Fatty Alcohol Oxidase (FAO): The FAO1 gene encodes the fatty alcohol oxidase responsible for the conversion of long-chain fatty alcohols to aldehydes.

-

Fatty Aldehyde Dehydrogenase (FAD): This enzyme catalyzes the final oxidation step, converting fatty aldehydes to carboxylic acids.

Genetic Engineering for Enhanced Production

A key strategy to maximize the yield of this compound is to disrupt the competing β-oxidation pathway. This is achieved by knocking out the genes encoding acyl-CoA oxidases, the first enzymes in the β-oxidation spiral. In C. tropicalis, these genes are primarily POX4 and POX5.[1]

Further improvements in productivity can be achieved by overexpressing the rate-limiting enzymes of the ω-oxidation pathway, such as the cytochrome P450 monooxygenases and NADPH-cytochrome P450 reductase.

Quantitative Data on this compound Production

The following tables summarize key quantitative data from various studies on the microbial production of this compound and related dicarboxylic acids.

Table 1: Production Titers of this compound by Candida tropicalis

| Strain | Fermentation Scale | Incubation Time (h) | Final Titer (g/L) | Reference |

| C. tropicalis SP-UV-56 (mutant) | 13.7 L Stirred Tank | 144 | 153 | [2][3] |

| C. tropicalis SP-UV-56 (mutant) | 20 m³ Stirred Tank | Not specified | 172 | [2][3] |

Table 2: Effect of pH Control Strategy on Dicarboxylic Acid Production by Candida tropicalis

| Substrate | pH Control Strategy | Transformation Time (h) | Final Titer (g/L) | Reference |

| n-Tridecane | Constant pH | 120 | ~125 (estimated) | [3] |

| n-Tridecane | Programmed pH increase (7.2 to 8.1) | 120 | 153 | [3] |

| n-Dodecane | Programmed pH increase | Not specified | 166 | [3] |

| n-Tetradecane | Programmed pH increase | Not specified | 138 | [3] |

Table 3: Kinetic Parameters of Candida tropicalis Cytochrome P450 Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP52A13 | Myristic acid (C14:0) | 110 | 1.27 | [4] |

| CYP52A13 | Oleic acid (C18:1) | Not determined | 1.71 | [4] |

| CYP52A17 | Myristic acid (C14:0) | 25 | 10.9 | [4] |

| CYP52A17 | Oleic acid (C18:1) | Not determined | 8.3 | [4] |

Experimental Protocols

Protocol for Sequential Gene Knockout of POX4 and POX5 in Candida tropicalis using the URA3 Blaster Method

This protocol describes the disruption of both alleles of an acyl-CoA oxidase gene (e.g., POX4) using a recyclable URA3 marker.

Materials:

-

Candida tropicalis uracil (B121893) auxotroph (ura3Δ) strain

-

Disruption cassette plasmid containing the URA3 gene flanked by homologous regions of the target gene (POX4) and direct repeats (e.g., hisG)

-

YPD medium (Yeast Extract Peptone Dextrose)

-

Synthetic Defined (SD) medium lacking uracil

-

5-Fluoroorotic acid (5-FOA) selection plates

-

Lithium acetate (B1210297) (LiAc) solution (100 mM)

-

Polyethylene glycol (PEG) solution (40% w/v)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA)

-

PCR reagents and primers for verification

Procedure:

-

Preparation of Disruption Cassette: Linearize the disruption cassette plasmid by restriction enzyme digestion to release the fragment containing the URA3 marker and the homologous arms.

-

Transformation of C. tropicalis: a. Grow the C. tropicalis ura3Δ strain in YPD medium to an OD600 of 0.6-1.0. b. Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc. c. Resuspend the cell pellet in 100 mM LiAc. d. In a microfuge tube, mix 100 µL of the cell suspension with 5-10 µg of the linearized disruption cassette DNA and carrier DNA. e. Add PEG solution and incubate at 30°C for 30 minutes. f. Heat shock the cells at 42°C for 15 minutes. g. Plate the cell suspension on SD medium lacking uracil.

-

Selection and Verification of First Allele Knockout: a. Incubate the plates at 30°C for 3-5 days until Ura+ colonies appear. b. Verify the correct integration of the disruption cassette at the POX4 locus by colony PCR using primers flanking the integration site.

-

Excision of the URA3 Marker: a. Inoculate a Ura+ transformant colony into non-selective YPD medium and grow overnight to allow for spontaneous homologous recombination between the direct repeats flanking the URA3 gene. b. Plate serial dilutions of the overnight culture onto 5-FOA selection plates. c. Incubate at 30°C for 3-5 days. Colonies that grow are potential ura3 "pop-outs". d. Confirm the loss of the URA3 marker by patching the 5-FOA resistant colonies onto both SD medium lacking uracil and YPD plates. True pop-outs will not grow on the uracil-deficient medium.

-

Disruption of the Second Allele: Repeat steps 1-4 using the confirmed single-allele knockout strain to disrupt the second allele of the POX4 gene.

-

Disruption of POX5: Repeat the entire procedure for the POX5 gene in the confirmed POX4 double knockout strain.

Protocol for Fed-Batch Fermentation of Candida tropicalis for this compound Production

This protocol outlines a general procedure for the fed-batch fermentation of a genetically engineered C. tropicalis strain (β-oxidation blocked) for the production of this compound.

Materials:

-

Genetically engineered Candida tropicalis strain

-

Seed Medium (YPD): 1% yeast extract, 2% peptone, 2% glucose.

-

Fermentation Medium:

-

Glucose: 20 g/L

-

(NH4)2SO4: 5 g/L

-

KH2PO4: 2 g/L

-

MgSO4·7H2O: 0.5 g/L

-

Yeast extract: 1 g/L

-

Trace element solution

-

-

Feeding Solution: Concentrated solution of n-tridecane and a nitrogen source (e.g., ammonia).

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the engineered C. tropicalis strain into a flask containing YPD medium and incubate at 30°C with shaking (200 rpm) for 24-48 hours.

-

Batch Phase: a. Inoculate the fermenter containing the sterile fermentation medium with the seed culture to an initial OD600 of approximately 0.5-1.0. b. Maintain the temperature at 30°C and the pH at a controlled value (e.g., 6.0) by the addition of NaOH or H2SO4. c. Provide aeration and agitation to maintain a dissolved oxygen (DO) level above 20%. d. Allow the culture to grow until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO level.

-

Fed-Batch Phase: a. Once the initial carbon source is consumed, initiate the feeding of n-tridecane and the nitrogen source. b. The feeding rate should be controlled to avoid substrate inhibition and to maintain a steady production rate. A pH-stat feeding strategy, where the addition of the substrate is linked to the pH change caused by its consumption, can be employed. c. Continue the fed-batch cultivation for a predetermined period (e.g., 120-144 hours), monitoring cell growth (OD600) and this compound concentration periodically.

-

Product Recovery: At the end of the fermentation, separate the cells from the broth by centrifugation or filtration. The this compound can be recovered from the supernatant by acidification to precipitate the dicarboxylic acid, followed by filtration and washing.

Conclusion

The microbial production of this compound using genetically engineered Candida tropicalis represents a highly promising and sustainable manufacturing platform. A thorough understanding of the underlying metabolic pathways, particularly the interplay between ω-oxidation and β-oxidation, is fundamental to the rational design of high-performing production strains. By employing targeted genetic modifications to block competing pathways and amplify the expression of key enzymes, significant improvements in product titers and yields have been achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the microbial synthesis of this important platform chemical. Future research efforts will likely focus on systems biology approaches to further optimize metabolic fluxes, explore alternative renewable feedstocks, and enhance the robustness of production strains for industrial-scale applications.

References

- 1. Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Enzymes in the ω-Oxidation Pathway for Tridecanedioic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the ω-oxidation pathway for the synthesis of tridecanedioic acid, a valuable dicarboxylic acid with applications in polymers, fragrances, and lubricants. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the biochemical pathway and experimental workflows.

The ω-Oxidation Pathway: An Overview

The microbial synthesis of this compound from n-tridecane or its corresponding fatty acid, tridecanoic acid, is primarily achieved through the ω-oxidation pathway. This pathway facilitates the conversion of a terminal methyl group of an aliphatic chain into a carboxylic acid function. The process is a three-step enzymatic cascade primarily characterized in yeast species, particularly Candida tropicalis.

The key enzymes involved in this pathway are:

-

Cytochrome P450 Monooxygenase (CYP450): Initiates the pathway by hydroxylating the terminal (ω) carbon of the substrate.

-

Alcohol Dehydrogenase (ADH) / Alcohol Oxidase: Oxidizes the resulting primary alcohol to an aldehyde.

-

Aldehyde Dehydrogenase (ALDH): Catalyzes the final oxidation of the aldehyde to a carboxylic acid, yielding the dicarboxylic acid.

Core Enzymes and Their Characteristics

Cytochrome P450 Monooxygenases (CYP450s)

The first and often rate-limiting step is the hydroxylation of the terminal methyl group of the alkane or fatty acid.[1][2] This reaction is catalyzed by a family of heme-containing enzymes known as cytochrome P450 monooxygenases. In the context of dicarboxylic acid production in yeast, the CYP52 family is of particular importance.[1][2][3]

Candida tropicalis possesses multiple genes from the CYP52 family, with specific isoforms being induced by the presence of alkanes or fatty acids.[1][2][3] For instance, studies have shown that CYP52A13 and CYP52A17 are significantly upregulated during the conversion of oleic acid.[4][5] CYP52A13 shows a preference for unsaturated fatty acids, while CYP52A17 is efficient in oxidizing shorter, saturated fatty acids.[5]

Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (FAOs)

Aldehyde Dehydrogenases (ALDHs)

The final step in the pathway is the oxidation of the ω-oxo fatty acid to this compound, a reaction catalyzed by an aldehyde dehydrogenase.[8] The ALDH superfamily of enzymes is responsible for the NAD(P)+-dependent oxidation of a wide range of aldehydes to their corresponding carboxylic acids.[9][10] Fatty aldehyde dehydrogenase (FALDH) is particularly relevant for the metabolism of long-chain fatty aldehydes.[11]

Quantitative Enzyme Data

While specific kinetic data for the entire enzymatic cascade with tridecane (B166401) or tridecanoic acid as the initial substrate is limited in the public domain, the following tables summarize available and representative data for the key enzyme classes.

Table 1: Cytochrome P450 Monooxygenase (CYP52 Family) - Representative Data

| Enzyme/Organism | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | Reference(s) |

| Candida tropicalis Hydroxylase | n-Tetradecane | 1-Tetradecanol | - | 3-5 | - | [12] |

| Human CYP4A11 | Lauric Acid (C12) | 12-Hydroxylauric Acid | 4.7 | - | 7 min⁻¹ | |

| Candida maltosa P450alk5 | Fatty Acids | ω-Hydroxy Fatty Acids | - | - | - | [13] |

Table 2: Alcohol Dehydrogenase/Oxidase - Representative Data

| Enzyme/Organism | Substrate | Product | Km (µM) | kcat (min⁻¹) | Reference(s) |

| Human ADH (β1γ1 isoenzyme) | 16-Hydroxyhexadecanoic Acid | 16-Oxohexadecanoic Acid | 1.8 | 10 | [7] |

| Yeast Alcohol Dehydrogenase | Hexanol | Hexanal | - | - | [14] |

| Yeast Alcohol Dehydrogenase | Decanol | Decanal | - | - | [14] |

Note: The kinetic parameters for human ADH with 16-hydroxyhexadecanoic acid are presented as a proxy for the activity on long-chain ω-hydroxy fatty acids.

Table 3: Aldehyde Dehydrogenase - Representative Data

| Enzyme/Organism | Substrate | Product | Specific Activity (pmol/mg/min) | Reference(s) |

| Human Fibroblasts FALDH | Pyrenedecanal (B8019038) | Pyrenedecanoic Acid | 30.1 ± 4.39 | [6] |

| Recombinant Human ALDH1A1 | Pyrenedecanal | Pyrenedecanoic Acid | 2.9 ± 0.8 nmol/mg/min | [6] |

| Recombinant Human ALDH2 | Pyrenedecanal | Pyrenedecanoic Acid | 3.5 ± 0.4 nmol/mg/min | [6] |

Note: The data is based on a fluorescent aldehyde substrate, pyrenedecanal, which has a similar chain length to 13-oxotridecanoic acid.

Experimental Protocols

Heterologous Expression and Purification of ω-Oxidation Enzymes

Objective: To produce and purify recombinant CYP450, ADH/FAO, and ALDH for in vitro characterization.

Protocol Outline (Example for a CYP52 enzyme in E. coli):

-

Gene Cloning: The gene encoding the target enzyme (e.g., CYP52A17 from Candida tropicalis) is amplified by PCR and cloned into an appropriate E. coli expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).[5]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein folding.[5]

-

Cell Lysis and Membrane Preparation (for membrane-bound CYP450s): Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. For membrane-bound proteins, the cell lysate is ultracentrifuged to pellet the membranes.[1]

-

Solubilization (for membrane-bound proteins): The membrane pellet is resuspended in a buffer containing a detergent (e.g., CHAPS, sodium cholate) to solubilize the membrane proteins.[1]

-

Purification: The solubilized protein or the soluble fraction from the cell lysate is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be necessary.[1][2]

Enzyme Activity Assays

4.2.1. Cytochrome P450 Activity Assay (General Protocol)

Principle: The activity of CYP450 can be determined by measuring the consumption of NADPH or the formation of the hydroxylated product.

Reagents:

-

Purified recombinant CYP450

-

NADPH reductase (if not co-expressed)

-

Lipid or detergent for reconstitution (e.g., DLPC)

-

Substrate (e.g., tridecanoic acid)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Reconstitute the purified CYP450 and NADPH reductase in the reaction buffer containing lipids or detergent.

-

Add the substrate to the reaction mixture.

-

Initiate the reaction by adding NADPH.

-

Incubate at a specific temperature (e.g., 37°C) for a defined time.

-

Stop the reaction (e.g., by adding a solvent like ethyl acetate).

-

Extract the product and analyze by GC-MS or HPLC.

4.2.2. Alcohol Dehydrogenase Activity Assay (Spectrophotometric)

Principle: The activity of ADH is determined by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[13]

Reagents:

-

Purified recombinant ADH or cell lysate

-

Substrate (e.g., 13-hydroxytridecanoic acid, solubilized with a carrier like BSA)

-

NAD+

-

Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

Procedure:

-

In a cuvette, mix the reaction buffer, NAD+, and the substrate solution.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.2.3. Aldehyde Dehydrogenase Activity Assay (HPLC-based)

Principle: This assay is based on the conversion of a fluorescent long-chain aldehyde substrate to its corresponding fluorescent carboxylic acid, which is then quantified by HPLC.[4][6]

Reagents:

-

Purified recombinant ALDH or cell/tissue homogenate

-

Fluorescent substrate (e.g., pyrenedecanal)

-

NAD+

-

Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.5)

-

Methanol for reaction termination

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, NAD+, and the enzyme sample.

-

Initiate the reaction by adding the fluorescent substrate.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding methanol.

-

Centrifuge to pellet any precipitate.

-

Inject the supernatant into a reverse-phase HPLC system equipped with a fluorescence detector.

-

Quantify the product peak by comparing its area to a standard curve of the fluorescent carboxylic acid.

Visualizing the Pathway and Workflows

The following diagrams illustrate the ω-oxidation pathway and a general experimental workflow for enzyme characterization.

References

- 1. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iba-lifesciences.com [iba-lifesciences.com]

- 6. Monitoring of fatty aldehyde dehydrogenase by formation of pyrenedecanoic acid from pyrenedecanal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Colorimetric assay to determine alcohol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. protocols.io [protocols.io]

- 13. repositum.tuwien.at [repositum.tuwien.at]

- 14. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

Spectroscopic data (NMR, IR, Mass Spec) for Tridecanedioic acid identification.

Introduction

Tridecanedioic acid (HOOC(CH₂)₁₁COOH), a long-chain dicarboxylic acid, is a valuable chemical intermediate in the synthesis of polymers, fragrances, and high-performance lubricants. Accurate and unambiguous identification of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation and identification of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 2H | -COOH |

| 2.15-2.17 | Triplet | 4H | α-CH₂ |

| 1.51-1.54 | Quintet | 4H | β-CH₂ |

| 1.27 | Multiplet | 14H | γ, δ, ε, ζ-CH₂ |

Solvent: DMSO-d₆. The chemical shift of the carboxylic acid proton is concentration and temperature dependent and may exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | -COOH |

| ~40.25 | α-CH₂ |

| ~31.28 | β-CH₂ |

| ~28.55 | γ, δ, ε, ζ-CH₂ |

Solvent: Water at pH 7.00. Data derived from HSQC correlations.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2920, 2850 | C-H stretch | Alkane |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1470 | C-H bend (scissoring) | Alkane |

| ~1300-1200 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 244 | [M]⁺ (Molecular Ion) |

| 226 | [M-H₂O]⁺ |

| 129 | [HOOC(CH₂)₅]⁺ |

| 111 | [C₇H₁₁O]⁺ |

| 98 | [C₆H₁₀O]⁺ |

| 84 | [C₅H₈O]⁺ |

| 69 | [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

2.1.1 Sample Preparation

-

Weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For aqueous measurements, D₂O can be used.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2 Instrumentation and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Experiment: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or higher.

-

Relaxation Delay: 2 seconds.

-

2.1.3 Data Processing

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integrations.

FT-IR Spectroscopy (KBr Pellet Method)

2.2.1 Sample Preparation

-

Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove moisture.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-